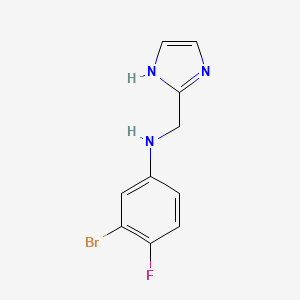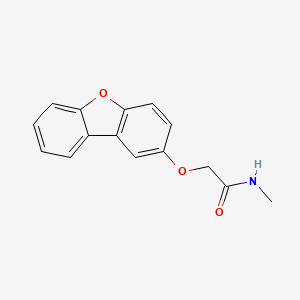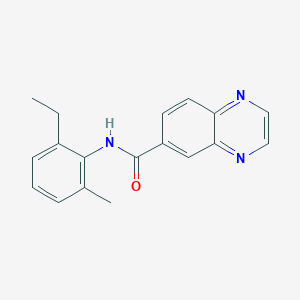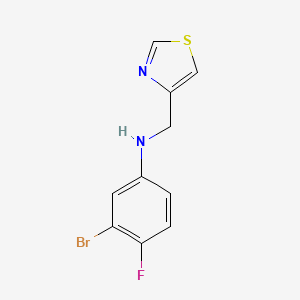
N-isoquinolin-5-ylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isoquinolin-5-ylcyclobutanecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
N-isoquinolin-5-ylcyclobutanecarboxamide has a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been used in preclinical studies to investigate its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-isoquinolin-5-ylcyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-isoquinolin-5-ylcyclobutanecarboxamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in disease. However, the synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, which can make it difficult to obtain in large quantities. Additionally, the effects of N-isoquinolin-5-ylcyclobutanecarboxamide may be influenced by factors such as cell type and culture conditions, which can complicate its use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-isoquinolin-5-ylcyclobutanecarboxamide, including the development of new synthetic methods to improve its availability, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-isoquinolin-5-ylcyclobutanecarboxamide, and to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, N-isoquinolin-5-ylcyclobutanecarboxamide, or N-isoquinolin-5-ylcyclobutanecarboxamide, is a synthetic compound that has shown promise as a tool for scientific research. Its specificity for the Wnt/β-catenin signaling pathway, as well as its anti-inflammatory, anti-tumor, and neuroprotective properties, make it a valuable asset in the study of a variety of diseases. While its synthesis is complex and its effects may be influenced by various factors, further research on N-isoquinolin-5-ylcyclobutanecarboxamide has the potential to yield valuable insights into the mechanisms underlying disease and to inform the development of new therapeutic strategies.
Métodos De Síntesis
N-isoquinolin-5-ylcyclobutanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-bromobenzaldehyde with cyclobutanecarboxylic acid, followed by a series of reactions that result in the formation of the final product. The synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, and requires a high degree of skill and expertise.
Propiedades
IUPAC Name |
N-isoquinolin-5-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGHUPKJBIXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoquinolin-5-ylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)

![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)

![methyl (3R)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B7635949.png)

![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)